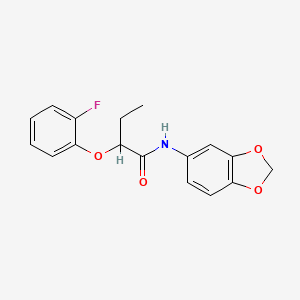

N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide" involves several key steps, including the preparation of benzodioxol derivatives and the introduction of the 2-fluorophenoxy group. A notable example in the synthesis of related compounds is the preparation of N-hydroxyureas based on the 1,4-benzodioxan template, which involves the formation of substituted 1,4-benzodioxan-2-methanols as key intermediates (Satoh et al., 1995).

Applications De Recherche Scientifique

Pharmacological Properties

- Gastric Acid Antisecretory Activity : N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, and related compounds, have been studied for their antisecretory activity against histamine-induced gastric acid secretion in rats. They have shown promising potential in this area, with some compounds demonstrating significant activity (Ueda et al., 1991).

Neuropharmacology

- Influence on Monoamine Neurotransmission : Research involving analogues of N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, such as MDA and BDB, has investigated their effects on monoamine neurotransmission in rat brain. These studies contribute to understanding the biochemical actions of these compounds and their potential applications in neuropharmacology (Johnson, Hoffman, & Nichols, 1986).

Psychoactive Effects

- Potential Therapeutic Class for Psychotherapy : Derivatives of N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide have been proposed as a novel therapeutic class for facilitating psychotherapy. These compounds have been found to exhibit unique psychoactive effects, potentially useful in clinical settings (Nichols et al., 1986).

Neuroprotection

- Protection against Neuronal Cell Damage : Certain compounds, such as YM-244769, structurally related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, have shown potential in protecting against neuronal cell damage, particularly in conditions like hypoxia/reoxygenation-induced damage. This suggests therapeutic potential in neuroprotection (Iwamoto & Kita, 2006).

Chemical Synthesis and Characterization

- Synthesis and Characterization : The synthesis and characterization of related compounds, such as N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, have been documented, providing foundational knowledge for further exploration in medicinal chemistry (Manolov, Ivanov, & Bojilov, 2021).

Potential as Antioxidants

- Development of Antioxidants : Research into new antioxidants containing hindered phenol groups, which are structurally related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, highlights the compound's potential in developing effective antioxidants for industrial applications (Pan et al., 1998).

Anticancer Applications

- Anticancer Activity : N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide derivatives, structurally similar to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, have been synthesized and evaluated for their antiproliferative activity against cancer cell lines, indicating potential in anticancer research (Stefely et al., 2010).

Antimicrobial Activity

- Antimicrobial Agents : Novel derivatives of 2-(6-methoxy-2-naphthyl)propionamide, related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide, have shown significant antibacterial and antifungal activities, suggesting potential applications as antimicrobial agents (Helal et al., 2013).

Herbicidal Activity

- Herbicidal Potential : The synthesis and evaluation of compounds structurally related to N-1,3-benzodioxol-5-yl-2-(2-fluorophenoxy)butanamide have demonstrated potential herbicidal activity, providing insights into their application in agriculture (Huang et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

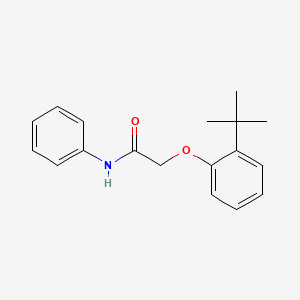

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenoxy)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO4/c1-2-13(23-14-6-4-3-5-12(14)18)17(20)19-11-7-8-15-16(9-11)22-10-21-15/h3-9,13H,2,10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTVDGKKEZNZRJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-benzodioxol-5-yl)-2-(2-fluorophenoxy)butanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(dimethylamino)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5504641.png)

![N-[4-(aminosulfinyl)phenyl]-2-methoxybenzamide](/img/structure/B5504644.png)

![10-(4-methylbenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5504655.png)

![ethyl 4-[(6-methyl-2-phenyl-4-pyrimidinyl)amino]benzoate](/img/structure/B5504659.png)

![N-(3-methoxyphenyl)-N'-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}urea](/img/structure/B5504672.png)

![4-[(2-phenylethyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5504694.png)

![4-amino-N'-{[5-(4-bromophenyl)-2-furyl]methylene}-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B5504699.png)

![2-fluoro-6-[phenyl(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B5504706.png)

![1-(1H-benzimidazol-5-ylcarbonyl)-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5504711.png)

![N-[2-(4-morpholinyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5504727.png)